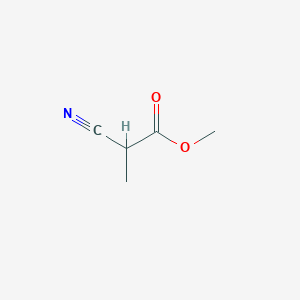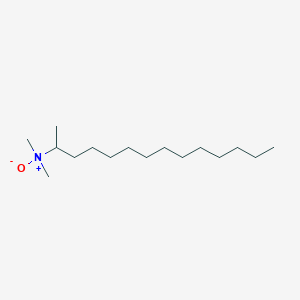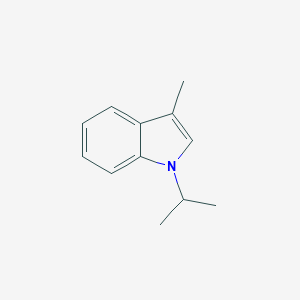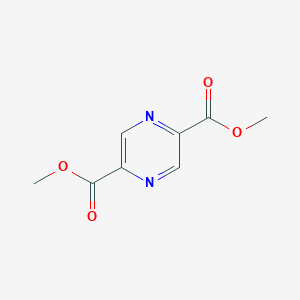
3-甲基-4-硝基喹啉1-氧化物
描述
3-Methyl-4-nitroquinoline 1-oxide (CAS RN: 14073-00-8) is a quinoline derivative . It is a solid substance at 20 degrees Celsius and is light sensitive and hygroscopic .
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-nitroquinoline 1-oxide is C10H8N2O3 . Its average mass is 204.182 Da and its monoisotopic mass is 204.053497 Da .Physical And Chemical Properties Analysis
3-Methyl-4-nitroquinoline 1-oxide is a solid substance at 20 degrees Celsius . It is light sensitive and hygroscopic . It has a melting point range of 180.0 to 184.0 degrees Celsius .科学研究应用
Mutagenesis Research
3-Methyl-4-nitroquinoline 1-oxide has been used in mutagenesis research. It has been evaluated in comparison with other mutagenesis systems such as ultraviolet radiation, 4-nitroquinoline-1-oxide (4-NQO), and N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) mutagenesis . The mutation rate was found to be proportional to the corresponding SOS response induced by DNA damage .
Mutation Breeding
3-Methyl-4-nitroquinoline 1-oxide has been used in mutation breeding, which is one of the most efficient, practical, and useful breeding strategies in the fermentation industry . Mutants with desirable phenotypes (e.g., high productivity, high growth rates, and robustness) are generated by a complex process, in which the microbes are exposed to physical, chemical, or biological mutagens and then screened .
Cancer Research
This compound has been used in cancer research, particularly in the study of oral squamous cell carcinoma (OSCC). The murine model of 4-nitroquinoline 1-oxide (4-NQO)-induced OSCC is a near mimic of human OSCC but provides an opportunity to understand cancer progression at very early to late stages .
Immune Cell Study
3-Methyl-4-nitroquinoline 1-oxide has been used to understand the direct and indirect effects of 4-NQO on immune cells . This helps in understanding the role of immune cells in cancer progression and the effect of mutagens on these cells .
安全和危害
作用机制
Mode of Action
The compound interacts with its target, topoisomerase I, by inducing the formation of topoisomerase I-DNA cleavage complexes (Top1cc) . This interaction results in the induction of single-strand breaks (SSB) that allows the broken DNA strand to rotate around the complementary intact strand .
Biochemical Pathways
The compound affects the biochemical pathway involving topoisomerase I. It induces the formation of Top1cc, which are transient covalent topoisomerase I-DNA intermediates . The formation of these complexes is a crucial step in the relaxation of DNA supercoiling .
Pharmacokinetics
It is known that the compound is a potent carcinogen, and its carcinogenic action is thought to be initiated by the enzymatic reduction of its nitro group .
Result of Action
The compound’s action results in the formation of Top1cc, which contributes to its cellular activity . The induction of Top1cc and histone γ-H2AX by the compound may contribute to its cellular effects, including its selective activity toward RecQ helicase BLM-deficient cells .
Action Environment
The action of 3-Methyl-4-nitroquinoline 1-oxide can be influenced by environmental factors. For example, the compound has been used in research to induce oral squamous cell carcinoma (OSCC) in animal models . The compound’s carcinogenic action is thought to mimic the gradual progression observed in OSCC patients . Due to its high toxicity, its application in basic research presents challenges .
属性
IUPAC Name |
3-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDCYTGYMIYMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000106 [mmHg] | |
| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-4-nitroquinoline 1-oxide | |
CAS RN |
14073-00-8 | |
| Record name | 3-Methyl-4-nitroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Methyl-4-nitroquinoline 1-oxide interact with DNA and what are the downstream effects?
A1: While the provided abstracts don't detail the specific DNA interaction mechanism, [] states that 3me4NQO exposure causes single-strand DNA breaks detectable through alkaline sucrose sedimentation. This suggests the compound, or its metabolites, likely interact with DNA to cause damage, leading to strand breaks. The research further demonstrates that these breaks can be reduced by 3-Aminobenzamide (3AB), a poly ADP-ribose polymerase (PARP) inhibitor, suggesting PARP's involvement in the DNA repair process following 3me4NQO damage [].
Q2: Does 3-Methyl-4-nitroquinoline 1-oxide induce obesity like its close analog 4-Nitroquinoline 1-oxide?
A2: The research in abstract [] focuses on obesity induced by 4-Nitroquinoline 1-oxide (NQO) and 4-Hydroxyaminoquinoline 1-oxide (HAQO). While the study investigates several related compounds, 3-Methyl-4-nitroquinoline 1-oxide is specifically mentioned as a non-carcinogen and its potential to induce obesity is not discussed []. Therefore, we cannot conclude whether 3me4NQO shares this effect with NQO based on the provided information.
Q3: What is the impact of 3-Aminobenzamide on cells exposed to 3-Methyl-4-nitroquinoline 1-oxide?
A3: Research indicates that 3-Aminobenzamide (3AB), a PARP inhibitor, can reduce the frequency of alkaline-labile lesions (single-strand breaks) in human fibroblasts exposed to 3-Methyl-4-nitroquinoline 1-oxide []. Additionally, treating cells with 3AB after 3me4NQO exposure increases cell survival and growth, suggesting a protective effect []. This implies that PARP activity might be involved in processing DNA damage caused by 3me4NQO, and modulating its activity could influence cellular response to the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)


